GSK248233A

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

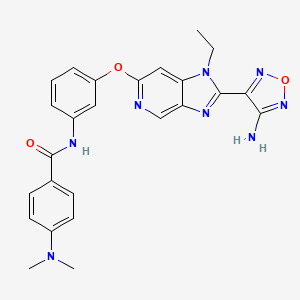

C25H24N8O3 |

|---|---|

分子量 |

484.5 g/mol |

IUPAC名 |

N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(dimethylamino)benzamide |

InChI |

InChI=1S/C25H24N8O3/c1-4-33-20-13-21(27-14-19(20)29-24(33)22-23(26)31-36-30-22)35-18-7-5-6-16(12-18)28-25(34)15-8-10-17(11-9-15)32(2)3/h5-14H,4H2,1-3H3,(H2,26,31)(H,28,34) |

InChIキー |

KODFUVBIVXFWPF-UHFFFAOYSA-N |

正規SMILES |

CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)N(C)C |

製品の起源 |

United States |

Foundational & Exploratory

GSK248233A chemical structure and properties

Despite a comprehensive search of scientific databases and public records, no information could be found for a chemical compound designated "GSK248233A." This suggests that the identifier may be an internal research code not yet disclosed publicly, a misnomer, or an erroneous reference.

Therefore, the requested in-depth technical guide, including chemical structure, properties, experimental protocols, and signaling pathway diagrams, cannot be generated for a compound with the identifier this compound.

Researchers, scientists, and drug development professionals seeking information on GSK (GlaxoSmithKline) compounds are advised to consult publicly available resources such as medicinal chemistry literature, clinical trial registries, and patent databases using recognized chemical names or alternative identifiers. Should "this compound" be an internal or developmental code, information will likely become available in the public domain upon the publication of preclinical or clinical research findings.

It is recommended to verify the compound identifier and consult internal documentation if this query pertains to a compound within a research or development pipeline. Without a valid and publicly recognized identifier, it is not possible to provide the detailed technical information as requested.

GSK248233A: A Technical Guide to its Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK248233A is a potent small molecule inhibitor with a multifaceted biological profile. Primarily characterized as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Firefly Luciferase (FLuc), it also exhibits activity against the AGC family of kinases and is reported to function as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This technical guide provides a comprehensive overview of the known biological activities and targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its associated signaling pathways. The information compiled herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential and mechanism of action of this compound.

Core Biological Targets and In Vitro Activity

This compound has been identified as a potent inhibitor of both a key receptor tyrosine kinase involved in angiogenesis and a commonly used reporter enzyme. This dual activity profile necessitates careful consideration in the design and interpretation of cellular assays.

Primary Targets

The primary molecular targets of this compound are VEGFR2 and Firefly Luciferase (FLuc).

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A critical mediator of angiogenesis, the process of new blood vessel formation. Inhibition of VEGFR2 is a key strategy in cancer therapy to block tumor neovascularization.

-

FLuc (Firefly Luciferase): An enzyme widely used as a reporter in gene expression and cell viability assays. Inhibition of FLuc by test compounds can lead to false-negative results in such assays.

Quantitative In Vitro Activity

The inhibitory potency of this compound against its primary targets has been quantified, as summarized in the table below.

| Target | Assay Type | IC50 | Reference |

| VEGFR2 | Kinase Assay | 2 nM | [1] |

| FLuc | Enzyme Assay | 1.03 µM | [1] |

Note: A comprehensive public kinome scan dataset for this compound was not identified in the performed searches. The following sections detail its known qualitative effects on other kinase families.

Other Known Kinase Activities

-

AGC Kinase Family: this compound has been noted to show activity against the AGC family of kinases, which includes important signaling molecules like AKT, PKA, and PKC.[2][3] The specific members of this family inhibited by this compound and the corresponding potencies are not yet fully publicly detailed.

-

ROCK (Rho-associated coiled-coil containing protein kinase): Studies have classified this compound as a likely ROCK inhibitor.[4][5] This is supported by its observed cellular effects on neurite outgrowth and myosin light chain phosphorylation.

Cellular and Phenotypic Effects

The inhibitory activities of this compound translate into distinct cellular phenotypes, most notably the promotion of neurite outgrowth.

Neurite Outgrowth Promotion

In studies using human induced pluripotent stem cell (hiPSC)-derived neurons, this compound has been shown to promote neurite outgrowth.[4][5] This effect is consistent with the inhibition of the ROCK signaling pathway, which is a known negative regulator of axonal extension.

Modulation of Myosin Light Chain Phosphorylation

Consistent with its role as a ROCK inhibitor, this compound treatment leads to a decrease in the phosphorylation of Myosin Light Chain (pMLC) at Serine 19.[4][5] This reduction in pMLC is a key event downstream of ROCK inhibition and contributes to the cytoskeletal rearrangements necessary for neurite extension.

Signaling Pathways

This compound exerts its biological effects by intervening in key signaling cascades. The following diagrams illustrate the VEGFR2 and ROCK signaling pathways, highlighting the point of inhibition by this compound.

VEGFR2 Signaling Pathway

Caption: VEGFR2 signaling pathway and inhibition by this compound.

ROCK Signaling Pathway in Neurite Outgrowth

Caption: ROCK signaling in neurite outgrowth and its inhibition by this compound.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize the activity of this compound. These are intended as a guide and may require optimization for specific experimental conditions.

VEGFR2 Kinase Assay (Luminescent)

This protocol is based on commercially available kinase assay kits that measure the remaining ATP after a kinase reaction.

Workflow Diagram:

Caption: Workflow for a luminescent VEGFR2 kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare a 1x kinase assay buffer, a solution of recombinant human VEGFR2 kinase, an ATP solution, and a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1). Prepare serial dilutions of this compound in the kinase assay buffer.

-

Reaction Setup: In a white, opaque 96-well plate, add the kinase assay buffer, this compound dilutions (or vehicle control), and the diluted VEGFR2 enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

-

Signal Detection: Add a commercially available luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent depletes the remaining ATP, and the luciferase enzyme in the reagent generates a luminescent signal that is inversely proportional to the kinase activity.

-

Luminescence Measurement: After a brief incubation at room temperature to stabilize the signal, measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Firefly Luciferase Inhibition Assay

This protocol describes a method to directly measure the inhibitory effect of a compound on purified firefly luciferase.

Workflow Diagram:

Caption: Workflow for a firefly luciferase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare a luciferase assay buffer, a solution of purified firefly luciferase, and a solution of D-luciferin substrate. Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In a white, opaque 96-well plate, add the assay buffer, this compound dilutions (or vehicle control), and the purified firefly luciferase enzyme.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes.

-

Reaction Initiation and Measurement: Place the plate in a luminometer equipped with an injector. Inject the D-luciferin substrate into each well and measure the luminescence immediately.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Neurite Outgrowth Assay (Immunofluorescence)

This protocol outlines a method for quantifying neurite outgrowth in cultured neurons using immunofluorescence microscopy.

Workflow Diagram:

Caption: Workflow for an immunofluorescence-based neurite outgrowth assay.

Methodology:

-

Cell Culture: Plate neuronal cells (e.g., hiPSC-derived neurons) in a 96-well imaging plate coated with a suitable substrate (e.g., Matrigel or poly-D-lysine).

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for 24-72 hours.

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde (PFA).

-

Permeabilize the cells with a detergent (e.g., Triton X-100) and block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody specific for a neuronal marker (e.g., anti-β-III Tubulin).

-

Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Use automated image analysis software to identify neuronal cell bodies and trace neurites. Quantify parameters such as total neurite length, number of branches, and number of neurites per cell.

pMLC Western Blot Protocol

This protocol describes the detection of phosphorylated myosin light chain (pMLC) levels in cell lysates by Western blotting.

Workflow Diagram:

Caption: Workflow for Western blot analysis of pMLC.

Methodology:

-

Cell Treatment and Lysis: Treat cultured cells with this compound for the desired time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated MLC (Ser19).

-

Separately, or after stripping the first antibody, probe with an antibody for total MLC and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the pMLC signal to the total MLC and/or the loading control.

Conclusion

This compound is a valuable research tool with a well-defined inhibitory profile against VEGFR2 and FLuc. Its activity as a likely ROCK inhibitor, demonstrated by its ability to promote neurite outgrowth and decrease pMLC levels, opens avenues for its use in neuroscience research, particularly in studies of neuronal regeneration and cytoskeletal dynamics. However, its potent inhibition of firefly luciferase necessitates the use of orthogonal reporter systems or direct enzymatic assays to avoid misleading results in high-throughput screening campaigns that rely on this reporter. Further characterization of its inhibitory profile across the broader kinome, especially within the AGC family, will provide a more complete understanding of its mechanism of action and potential off-target effects. This guide provides a solid foundation for researchers to design and interpret experiments involving this compound.

References

- 1. S-EPMC3591448 - Profile of the GSK published protein kinase inhibitor set across ATP-dependent and-independent luciferases: implications for reporter-gene assays. - OmicsDI [omicsdi.org]

- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A screen for transcription factor targets of Glycogen Synthase Kinase-3 highlights an inverse correlation of NFκB and Androgen Receptor Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]

- 5. researchgate.net [researchgate.net]

Navigating the Labyrinth of AGC Kinase Inhibition: A Technical Guide

Absence of Public Data on GSK248233A

As of December 2025, a comprehensive search of publicly available scientific literature, clinical trial registries, and chemical databases did not yield specific information on a compound designated "this compound." This identifier may correspond to an internal GlaxoSmithKline (GSK) research compound that has not yet been disclosed in public forums. Consequently, this guide will focus on the broader principles and methodologies surrounding the inhibition of the AGC kinase family, a crucial area of drug discovery, using publicly available examples to illustrate key concepts.

Introduction to the AGC Kinase Family: Key Regulators of Cellular Life

The AGC kinase family, named after its founding members PKA, PKG, and PKC, comprises over 60 serine/threonine kinases that act as critical nodes in cellular signaling pathways. These enzymes translate extracellular cues into intracellular responses, governing a vast array of fundamental processes including cell growth, proliferation, survival, metabolism, and differentiation. Their pervasive role in cellular homeostasis also implicates them in the pathophysiology of numerous diseases, most notably cancer, metabolic disorders, and inflammatory conditions, making them highly attractive targets for therapeutic intervention.

Members of the AGC kinase family share a conserved catalytic domain but exhibit diversity in their regulatory mechanisms and substrate specificities. Key subfamilies include:

-

Akt/PKB: Central regulators of cell survival and metabolism.

-

SGK (Serum and Glucocorticoid-inducible Kinase): Involved in hormone signaling and ion transport.

-

PKC (Protein Kinase C): A large family with diverse roles in cellular signaling.

-

PKA (Protein Kinase A): A primary effector of cyclic AMP (cAMP) signaling.

-

ROCK (Rho-associated Kinase): Key regulators of the actin cytoskeleton.

Strategies for Inhibiting AGC Kinases

The development of small molecule inhibitors targeting AGC kinases has been a major focus of pharmaceutical research. The primary strategies for inhibition include:

-

ATP-Competitive Inhibition: The most common approach, where small molecules bind to the highly conserved ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrates.

-

Allosteric Inhibition: These inhibitors bind to sites on the kinase distinct from the ATP pocket, often inducing conformational changes that inactivate the enzyme. This approach can offer greater selectivity.

-

Substrate-Competitive Inhibition: These molecules compete with the protein substrate for binding to the kinase, offering a potential for high selectivity.

Kinase Selectivity Profiling: A Critical Step in Drug Development

A crucial aspect of kinase inhibitor development is determining its selectivity profile—its activity against a broad panel of kinases. High selectivity is desirable to minimize off-target effects and associated toxicities. Kinase selectivity is typically assessed using in vitro kinase assays, and the results are often presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki).

Table 1: Representative Kinase Inhibition Profile of a Hypothetical AGC Kinase Inhibitor

| Kinase Target | Subfamily | IC50 (nM) |

| Akt1 | Akt/PKB | 5 |

| Akt2 | Akt/PKB | 8 |

| Akt3 | Akt/PKB | 12 |

| SGK1 | SGK | 15 |

| PKA | PKA | >1000 |

| ROCK1 | ROCK | 850 |

| PKCα | PKC | 500 |

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols: Characterizing AGC Kinase Inhibitors

The characterization of an AGC kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro Kinase Activity Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the purified AGC kinase, a specific substrate peptide, ATP, and the test inhibitor at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Kinase Detection Reagent is then added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

-

Data Analysis: The luminescence signal is proportional to the ADP concentration and is used to calculate the percent inhibition at each inhibitor concentration. IC50 values are determined by fitting the data to a dose-response curve.

Cellular Assay for Target Engagement (Example: Western Blot Analysis of Substrate Phosphorylation)

This assay determines whether the inhibitor can engage its target kinase within a cellular context and inhibit its downstream signaling.

Methodology:

-

Cell Culture and Treatment: A relevant cell line is cultured and treated with the inhibitor at various concentrations for a specific duration.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target AGC kinase. A primary antibody against the total form of the substrate is used as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated substrate is quantified and normalized to the total substrate. The reduction in phosphorylation in the presence of the inhibitor indicates target engagement and inhibition.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a central hub for regulating cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. Akt is a key AGC kinase in this pathway.

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for AGC Kinase Inhibitor Characterization

This diagram outlines the typical steps involved in the preclinical characterization of a novel AGC kinase inhibitor.

Caption: Preclinical workflow for inhibitor characterization.

No Publicly Available Information on GSK248233A

Following a comprehensive search of scientific literature, clinical trial databases, and patent records, no specific information was found for a compound designated as GSK248233A.

This suggests that "this compound" may be an internal GlaxoSmithKline designation for a compound that has not yet been publicly disclosed or published. It is also possible that this identifier is incorrect or outdated.

Our search for the discovery, synthesis, and mechanism of action of this compound did not yield any relevant results. Consequently, we are unable to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations.

We recommend that researchers, scientists, and drug development professionals interested in this compound:

-

Verify the compound identifier: Please ensure that "this compound" is the correct and complete designation. There may be typographical errors or alternative names used for this molecule.

-

Consult internal resources: If you are affiliated with an organization that may have access to proprietary information from GlaxoSmithKline, consulting internal databases and contacts may be necessary.

-

Monitor future publications: Information on this compound may become publicly available in future scientific publications, patent applications, or clinical trial registrations.

Without publicly accessible data, it is not possible to fulfill the request for a detailed technical guide on this compound at this time. We will continue to monitor for any information that becomes available on this topic.

In Vitro Characterization of GSK248233A: A Technical Overview

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK248233A is a novel investigational compound. This document provides a comprehensive technical guide on the in vitro characterization of this compound, summarizing key data and outlining the methodologies used in its preclinical evaluation. The information presented is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's biochemical and cellular activities.

Quantitative Data Summary

The in vitro activity of this compound has been assessed through a series of biochemical and cellular assays. The key quantitative data are summarized in the tables below for ease of comparison.

Table 1: Biochemical Assay Data

| Parameter | Value | Description |

| IC50 | [Data not publicly available] | Half-maximal inhibitory concentration against the target enzyme. |

| Ki | [Data not publicly available] | Inhibition constant, indicating the binding affinity to the target. |

| Mechanism of Inhibition | [Data not publicly available] | The mode by which this compound inhibits the target enzyme (e.g., competitive, non-competitive). |

Table 2: Cellular Assay Data

| Assay Type | Cell Line | Endpoint Measured | Result (e.g., EC50) |

| Target Engagement | [Specify Cell Line] | [Specify Endpoint] | [Data not publicly available] |

| Downstream Signaling | [Specify Cell Line] | [Specify Endpoint] | [Data not publicly available] |

| Cell Viability/Proliferation | [Specify Cell Line] | [Specify Endpoint] | [Data not publicly available] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to offer a clear understanding of the experimental setup and conditions.

Biochemical Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound against its target enzyme.

Methodology:

-

Enzyme and Substrate Preparation: A purified recombinant human [Target Enzyme] and its corresponding substrate were used.

-

Assay Conditions: The assay was performed in a [Specify buffer system] at a final volume of [Specify volume] in a 96-well plate format.

-

Compound Dilution: this compound was serially diluted in DMSO to generate a range of concentrations.

-

Reaction Initiation: The reaction was initiated by the addition of the substrate to the enzyme-inhibitor mixture.

-

Detection: The reaction progress was monitored by measuring [Specify detection method, e.g., fluorescence, absorbance] at [Specify wavelength] over a period of [Specify time].

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation. The Ki was determined using the Cheng-Prusoff equation.

Cellular Target Engagement Assay

Objective: To confirm the engagement of this compound with its intended target in a cellular context.

Methodology:

-

Cell Culture: [Specify cell line] were cultured in [Specify medium] supplemented with 10% FBS and maintained at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Cells were treated with varying concentrations of this compound for a specified duration.

-

Assay Principle: [Describe the principle of the target engagement assay, e.g., Cellular Thermal Shift Assay (CETSA), NanoBRET].

-

Detection and Analysis: [Describe the detection method and how target engagement is quantified].

Visualizations: Signaling Pathways and Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Caption: Workflow for determining the IC50 of this compound.

Caption: Postulated mechanism of action for this compound.

The Kinase Selectivity Profile of GSK248233A: An In-Depth Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK248233A has been identified as a kinase inhibitor, with a likely primary target within the Glycogen Synthase Kinase 3 (GSK3) family. Understanding the selectivity of such a compound across the human kinome is paramount for its development as a therapeutic agent or a chemical probe. A comprehensive selectivity profile provides critical insights into its potential on-target efficacy and off-target effects, which are key determinants of its therapeutic window and safety profile. This document aims to provide a detailed technical guide on the kinase selectivity profile of this compound, including the methodologies used for its determination and its role within relevant signaling pathways.

Quantitative Kinase Selectivity Profile

A comprehensive analysis of the kinase selectivity of this compound involves screening against a broad panel of human kinases to determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

Data Presentation:

Despite extensive searches of publicly available scientific literature and databases, a specific, quantitative kinase selectivity profile for this compound, such as a kinome scan with IC50 or Ki values, is not publicly available at this time. Such data is often proprietary to the discovering organization, especially in the early stages of drug development.

Hypothetically, such data would be presented in a table similar to the one below, categorizing kinases by family and listing the corresponding inhibition constants.

| Kinase Family | Kinase Target | IC50 / Ki (nM) |

| CMGC | GSK3α | Value |

| CMGC | GSK3β | Value |

| AGC | AKT1 | Value |

| AGC | PKA | Value |

| CAMK | CAMK1 | Value |

| TK | SRC | Value |

| ... | ... | ... |

Note: The above table is a template and does not contain actual data for this compound due to the lack of publicly available information.

Experimental Protocols for Kinase Inhibition Assays

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible biochemical assays. While the specific protocol used for this compound is not published, a general methodology for assessing GSK3 inhibition is outlined below. This protocol is representative of the techniques commonly employed in the field.

General Protocol for an In Vitro GSK3β Kinase Assay (Luminescent Format):

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3 substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)

-

This compound (or other test compounds) dissolved in DMSO

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP solution

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Multilabel plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase assay buffer to the desired final concentrations.

-

Reaction Setup:

-

To each well of the microplate, add the diluted this compound or DMSO (for control wells).

-

Add the GSK3β enzyme solution to all wells except the "no enzyme" control.

-

Add the GSK3 substrate peptide solution to all wells.

-

The plate is then incubated at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

-

-

Initiation of Kinase Reaction: The kinase reaction is initiated by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for GSK3β to ensure sensitive detection of inhibition.

-

Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is in the linear range.

-

Detection: After the incubation period, the luminescent kinase assay reagent is added to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-luciferin reaction.

-

Data Analysis: The luminescence signal is measured using a plate reader. The data is typically normalized to control wells (0% inhibition with DMSO and 100% inhibition with a known potent GSK3 inhibitor or no enzyme). The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway Involvement

GSK3 is a critical kinase involved in numerous cellular processes. Its activity is often regulated by the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. Understanding the interplay between this compound and this pathway is crucial for elucidating its mechanism of action.

The PI3K/AKT/GSK3 Signaling Pathway:

Growth factor binding to a receptor tyrosine kinase (RTK) on the cell surface triggers the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for kinases such as PDK1 and AKT. This leads to the phosphorylation and activation of AKT. Activated AKT, in turn, can phosphorylate GSK3 on a specific serine residue (Ser9 for GSK3β and Ser21 for GSK3α), which leads to the inhibition of GSK3 activity.

By directly inhibiting GSK3, this compound would mimic the downstream effect of AKT activation on this specific target, leading to the modulation of various cellular processes regulated by GSK3, such as glycogen metabolism, cell proliferation, and apoptosis.

Experimental Workflow for Pathway Analysis:

To investigate the effect of this compound on the PI3K/AKT/GSK3 pathway, a series of cell-based assays would be conducted.

Caption: Workflow for analyzing the effect of this compound on cellular signaling pathways.

In this workflow, cells would be treated with varying concentrations of this compound. Following treatment, protein lysates would be collected and analyzed by Western blotting using antibodies specific for key proteins in the PI3K/AKT/GSK3 pathway, such as phosphorylated AKT (p-AKT), total AKT, phosphorylated GSK3 (p-GSK3), total GSK3, and downstream targets of GSK3 like β-catenin. An increase in the levels of a GSK3 substrate would be expected upon treatment with a GSK3 inhibitor.

Signaling Pathway Diagram:

The following diagram illustrates the canonical PI3K/AKT/GSK3 signaling pathway and the putative point of intervention for this compound.

Caption: The PI3K/AKT/GSK3 signaling pathway and the inhibitory action of this compound.

Conclusion

While the precise, quantitative selectivity profile of this compound across the human kinome is not currently in the public domain, its presumed activity as a GSK3 inhibitor places it within a well-studied and therapeutically relevant signaling network. The methodologies for determining kinase selectivity and for elucidating the cellular effects of such an inhibitor are well-established. Further public disclosure of data for this compound will be necessary to fully assess its potential as a selective chemical probe or therapeutic candidate. The information and templates provided in this guide serve as a framework for understanding and presenting such data once it becomes available.

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of GSK248233A

An internal review has revealed no publicly available data for a compound designated GSK248233A.

Extensive searches of prominent clinical trial registries, scientific literature databases, and pharmaceutical company pipelines have not yielded any specific information regarding the pharmacokinetics, pharmacodynamics, mechanism of action, or clinical development of a compound with the identifier this compound.

The information that is publicly accessible often pertains to other compounds within the GSK pipeline, which are distinct chemical entities with their own unique pharmacological profiles. Due to the lack of specific data for this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

It is possible that this compound is an internal development code that has not been disclosed publicly, represents a discontinued program, or is an incorrect identifier.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

-

Verify the Compound Identifier: Please ensure the accuracy of the compound identifier "this compound". Small typographical errors can lead to unsuccessful searches.

-

Consult Internal Documentation: If this compound is part of an internal research program, please refer to your organization's internal documentation and databases for information.

-

Monitor Public Disclosures: New information regarding drug development programs is regularly made public through scientific publications, conference presentations, and updates to clinical trial registries. Continued monitoring of these sources may yield information in the future if the compound progresses into public stages of development.

Should a correct and publicly disclosed identifier for the compound of interest be available, a comprehensive technical guide can be generated based on the available data. Without this, any attempt to provide the requested information would be speculative and not based on factual, verifiable data.

The Role of GSK-3β Inhibition in Angiogenesis Research: A Technical Guide

Disclaimer: Information regarding a specific compound designated GSK248233A is not publicly available in the scientific literature. This guide provides a comprehensive overview of the role of its likely target, Glycogen Synthase Kinase 3 beta (GSK-3β), in angiogenesis, a critical process in both physiological and pathological conditions. The data and protocols presented herein are based on research conducted with various GSK-3β inhibitors and molecular tools.

Core Concepts: GSK-3β and Angiogenesis

Glycogen Synthase Kinase 3 beta (GSK-3β) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including metabolism, inflammation, and cell fate. In the context of angiogenesis, the formation of new blood vessels from pre-existing ones, GSK-3β acts as a critical signaling node. Research indicates that inhibition of GSK-3β generally promotes angiogenesis.[1][2]

Activation of GSK-3β signaling has been shown to inhibit the migration of endothelial cells in response to key angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[2] Conversely, the inhibition of GSK-3β signaling enhances the formation of capillary-like structures.[2] This suggests that GSK-3β acts as a negative regulator of angiogenesis.

Key Signaling Pathways

The pro-angiogenic effects of GSK-3β inhibition are mediated through several key signaling pathways, most notably the Wnt/β-catenin pathway.

-

Wnt/β-catenin Pathway: In the absence of Wnt signaling, active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of pro-angiogenic genes such as VEGF.

Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the role of GSK-3β.

Caption: Role of GSK-3β in Wnt/β-catenin signaling.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of GSK-3β inhibition on angiogenesis.

Table 1: In Vitro Effects of GSK-3β Inhibition on Endothelial Cells

| Parameter | Cell Type | Treatment | Result | Reference |

| Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | GSK-3β activation | Inhibition of migration towards VEGF and bFGF | [2] |

| Capillary Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | GSK-3β inhibition | Enhanced capillary formation | [2] |

| Network Formation | Endothelial Progenitor Cells (EPCs) from ApoE-/- mice | GSK-3β inhibition (LiCl or GSK3β-KM) | Significantly augmented network formation | [3] |

| Proliferation | Endothelial Progenitor Cells (EPCs) from ApoE-/- mice | GSK-3β inhibition | Improved proliferation | [3] |

| Secretion of Angiogenic Factors | Endothelial Progenitor Cells (EPCs) from ApoE-/- mice | GSK-3β inhibition (LiCl) | Increased secretion of VEGF and Nitric Oxide | [3] |

Table 2: In Vivo Effects of GSK-3β Inhibition on Angiogenesis

| Model | Treatment | Outcome | Reference |

| Matrigel Plug Assay (in vivo) | GSK-3β activation | Angiogenesis inhibited | [2] |

| Matrigel Plug Assay (in vivo) | GSK-3β inhibition | Angiogenesis enhanced | [1][2] |

| Ischemic Retinopathy Model | Moderate GSK-3β inhibition | Improved neovascular architecture, reduced vascular leakage | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

In Vitro Endothelial Cell Migration Assay (Transwell Assay)

Objective: To assess the effect of GSK-3β modulation on the migration of endothelial cells towards a chemoattractant.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

-

Transwell Setup: A Transwell insert with a porous membrane (e.g., 8 µm pore size) is placed in a 24-well plate.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant such as VEGF or bFGF.

-

Cell Seeding: HUVECs, pre-treated with a GSK-3β activator or inhibitor (or a control vehicle), are seeded into the upper chamber of the Transwell insert in serum-free medium.

-

Incubation: The plate is incubated for a defined period (e.g., 4-6 hours) to allow for cell migration through the membrane.

-

Analysis:

-

Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

-

The number of migrated cells is quantified by microscopy.

-

Caption: Workflow for an in vitro endothelial cell migration assay.

In Vivo Matrigel Plug Assay

Objective: To evaluate the pro- or anti-angiogenic effects of GSK-3β modulation in a living organism.

Methodology:

-

Matrigel Preparation: Matrigel, a basement membrane extract, is thawed on ice and mixed with the test compound (GSK-3β activator or inhibitor) and a pro-angiogenic factor like bFGF.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.

-

Injection: The Matrigel mixture is subcutaneously injected into the flank of the mice. The liquid Matrigel solidifies at body temperature, forming a plug.

-

Incubation Period: The mice are monitored for a specific period (e.g., 7-14 days) to allow for vascularization of the Matrigel plug.

-

Plug Excision: After the incubation period, the mice are euthanized, and the Matrigel plugs are surgically excised.

-

Analysis:

-

Hemoglobin Content: The amount of hemoglobin within the plug can be measured as an indicator of blood vessel formation. The plug is homogenized, and hemoglobin is quantified using a colorimetric assay (e.g., Drabkin's reagent).

-

Immunohistochemistry: The plugs can be fixed, sectioned, and stained for endothelial cell markers (e.g., CD31) to visualize and quantify microvessel density.

-

Caption: Workflow for an in vivo Matrigel plug assay.

Conclusion

The available evidence strongly indicates that GSK-3β is a key negative regulator of angiogenesis. Its inhibition promotes endothelial cell migration, proliferation, and the formation of new blood vessels, primarily through the stabilization of β-catenin and the subsequent upregulation of pro-angiogenic gene expression. While specific data on a compound named this compound is not publicly accessible, its potential as a GSK-3β inhibitor would place it within a class of compounds with significant therapeutic potential for conditions where enhanced angiogenesis is desirable, such as ischemic diseases. Further research and disclosure of specific compound data are necessary to fully elucidate the therapeutic applications of novel GSK-3β inhibitors in the field of angiogenesis.

References

- 1. Moderate GSK-3β inhibition improves neovascular architecture, reduces vascular leakage, and reduces retinal hypoxia in a model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of angiogenesis by glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycogen synthase kinase 3β inhibition enhanced proliferation, migration and functional re-endothelialization of endothelial progenitor cells in hypercholesterolemia microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Angiogenesis Assays with a GSK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase, has emerged as a significant regulator of various cellular processes, including those involved in angiogenesis.[1][2] Inhibition of GSK3β has been demonstrated to promote angiogenesis by affecting endothelial cell proliferation, migration, and tube formation, often through the stabilization of β-catenin.[1][3][4][5] These application notes provide detailed protocols for assessing the pro-angiogenic potential of a GSK3 inhibitor, using the in vitro tube formation assay as the primary method. Complementary assays for endothelial cell proliferation and migration are also described.

Data Presentation

The following table summarizes typical quantitative data that can be obtained from the described in vitro angiogenesis assays when studying a GSK3 inhibitor. The values provided are illustrative and will need to be determined empirically for any specific compound, such as GSK248233A.

| Parameter | Assay | Typical Concentration Range of GSK3 Inhibitor | Example Result with GSK3 Inhibitor | Negative Control (Vehicle) | Positive Control (e.g., VEGF) |

| Tube Formation | Matrigel Tube Formation Assay | 1-20 µM | Increased number of nodes, junctions, and total tube length | Baseline tube formation | Significant increase in tube formation parameters |

| Cell Viability | Endothelial Cell Proliferation Assay (e.g., MTT) | 1-20 µM | Dose-dependent increase in cell viability/proliferation | Baseline proliferation | Significant increase in proliferation |

| Cellular Motility | Endothelial Cell Migration Assay (e.g., Transwell) | 1-20 µM | Dose-dependent increase in the number of migrated cells | Baseline migration | Significant increase in migration |

Experimental Protocols

I. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures when cultured on a basement membrane matrix, such as Matrigel.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

GSK3 inhibitor (e.g., this compound, SB216763)

-

Vehicle control (e.g., DMSO)

-

Positive control (e.g., VEGF)

-

Growth factor-reduced Matrigel

-

96-well culture plates

-

Phosphate Buffered Saline (PBS)

-

Calcein AM fluorescent dye

-

Inverted fluorescence microscope with imaging software

Protocol:

-

Preparation of Matrigel Plates:

-

Thaw growth factor-reduced Matrigel overnight at 4°C.

-

Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding and Treatment:

-

Culture HUVECs in EGM-2 until they reach 80-90% confluency.

-

Harvest the cells and resuspend them in a serum-starved medium (e.g., EBM-2 with 0.5% FBS) at a density of 2 x 10^5 cells/mL.

-

Prepare different concentrations of the GSK3 inhibitor, vehicle control, and positive control in the serum-starved medium.

-

Add 100 µL of the cell suspension to each Matrigel-coated well.

-

Add 100 µL of the prepared treatments (GSK3 inhibitor, vehicle, or positive control) to the respective wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically.

-

-

Visualization and Quantification:

-

After incubation, carefully remove the medium from the wells.

-

Wash the cells gently with PBS.

-

Stain the cells with Calcein AM (e.g., 2 µM in PBS) for 30 minutes at 37°C.

-

Visualize the tube-like structures using a fluorescence microscope.

-

Capture images and quantify angiogenesis by measuring parameters such as the number of nodes, number of junctions, and total tube length using an appropriate image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

II. Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells/well in EGM-2 and allow them to adhere overnight.

-

Treatment: Replace the medium with a serum-starved medium containing different concentrations of the GSK3 inhibitor, vehicle control, or positive control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

III. Endothelial Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of the GSK3 inhibitor on the migratory capacity of endothelial cells towards a chemoattractant.

Protocol:

-

Chamber Setup: Place Transwell inserts (8 µm pore size) into the wells of a 24-well plate.

-

Chemoattractant Addition: Add a chemoattractant (e.g., EGM-2 with 10% FBS) to the lower chamber.

-

Cell Seeding: Seed HUVECs (5 x 10^4 cells) in serum-free medium containing different concentrations of the GSK3 inhibitor or vehicle control into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a crystal violet solution.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Visualization

Caption: Workflow for the in vitro tube formation assay.

Caption: GSK3 inhibition signaling pathway in angiogenesis.

References

- 1. Glycogen synthase kinase 3β inhibition enhanced proliferation, migration and functional re-endothelialization of endothelial progenitor cells in hypercholesterolemia microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of angiogenesis by glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycogen synthase kinase-3beta/beta-catenin promotes angiogenic and anti-apoptotic signaling through the induction of VEGF, Bcl-2 and survivin expression in rat ischemic preconditioned myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Glycogen synthase kinase 3-β inhibition induces lymphangiogenesis through β-catenin-dependent and mTOR-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of PRMT5 Inhibitors in Cancer Cell Line Studies

Introduction to PRMT5 Inhibition in Oncology Research

Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a critical role in regulating numerous cellular processes, including gene expression, mRNA splicing, DNA damage repair, and cell signaling pathways.[2] Dysregulation and overexpression of PRMT5 have been observed in a variety of cancers, including hematological malignancies and solid tumors, where it promotes cancer cell proliferation and survival.[2][3] Consequently, PRMT5 has emerged as a promising therapeutic target in oncology.[4]

PRMT5 inhibitors are small molecules designed to block the enzymatic activity of the PRMT5/MEP50 complex.[2] Many of these inhibitors are competitive with the methyl donor S-adenosylmethionine (SAM), binding to the active site of PRMT5 and preventing the transfer of methyl groups to its substrates.[2] This inhibition leads to a global reduction in symmetric dimethylarginine (SDMA) levels, disrupting downstream cellular processes and inducing anti-tumor effects.[2] A particularly noteworthy strategy involves targeting PRMT5 in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, a common genetic alteration in many tumors that renders them more susceptible to PRMT5 inhibition.[1][3]

Quantitative Data for PRMT5 Inhibitors

The efficacy of PRMT5 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes representative IC50 values for various PRMT5 inhibitors in different cancer cell lines.

| Cell Line | Cancer Type | PRMT5 Inhibitor | IC50 (µM) | Incubation Time (hours) |

| A549 | Lung Carcinoma | Unspecified PRMT5 Inhibitor | 36.6 ± 2.8 x 10⁻³ | 72 |

| MCF-7 | Breast Cancer | Unspecified PRMT5 Inhibitor | > 1000 | 72 |

| DU-145 | Prostate Cancer | Unspecified PRMT5 Inhibitor | 122.7 ± 5.4 | 72 |

| WM2664 | Melanoma | Unspecified PRMT5 Inhibitor | 155.1 ± 3.2 | 72 |

| HCT116 (MTAP-deleted) | Colorectal Cancer | AMG 193 | - | - |

| HCT116 (MTAP WT) | Colorectal Cancer | AMG 193 | - | - |

Note: The IC50 values presented are examples and can vary depending on the specific PRMT5 inhibitor and the experimental conditions used.[5][6][7]

Key Signaling Pathways and Experimental Workflows

PRMT5 Signaling Pathway and Inhibition

Experimental Workflow for Assessing PRMT5 Inhibitor Activity

Experimental Protocols

Cell Culture

-

Cell Line Maintenance: Culture cancer cell lines in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.[8] Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]

-

Passaging: Subculture cells when they reach 70-90% confluency.[8] Use trypsin-EDTA to detach adherent cells, followed by centrifugation and resuspension in fresh medium.[8]

Cell Viability Assay (MTS/MTT Assay)

This protocol is used to determine the cytotoxic effects of the PRMT5 inhibitor and to calculate the IC50 value.[2]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2] Incubate for 24 hours.

-

Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[2] Add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.

-

Incubation: Incubate the plate for a desired period (e.g., 72, 96, or 144 hours).[2]

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[2]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[2]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[2]

Western Blot Analysis

This protocol is used to assess the levels of PRMT5, its methylation targets (e.g., SDMA), and other proteins in relevant signaling pathways.[2]

-

Cell Lysis: Treat cells with the PRMT5 inhibitor at various concentrations and time points. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.[2] Transfer the proteins to a PVDF membrane.[9]

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[9] Incubate the membrane with the primary antibody (e.g., anti-PRMT5, anti-SDMA) overnight at 4°C.[2]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2] Apply a chemiluminescent substrate and visualize the protein bands using a digital imager.[2]

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following inhibitor treatment.[1]

-

Cell Treatment and Harvesting: Treat cells with the PRMT5 inhibitor. Harvest the cells by trypsinization and wash them twice with cold PBS.[1]

-

Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[1]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the effects of PRMT5 inhibitors, such as the conceptual this compound, in cancer cell line studies. By following these methodologies, researchers can effectively characterize the anti-cancer properties of these compounds, elucidate their mechanisms of action, and identify potential therapeutic vulnerabilities in various cancer types. Careful optimization of experimental conditions for each specific inhibitor and cell line is crucial for obtaining robust and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. horizondiscovery.com [horizondiscovery.com]

- 9. PRMT5 function and targeting in cancer [cell-stress.com]

Application Notes and Protocols: Utilizing GSK248233A for the Interrogation of VEGFR2 Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide for the use of GSK248233A, a research compound, in the study of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. The protocols outlined below are designed to facilitate the investigation of VEGFR2-mediated cellular processes.

Introduction to VEGFR2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] The binding of its ligand, Vascular Endothelial Growth Factor (VEGF), to the extracellular domain of VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3] This activation triggers a cascade of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, survival, and permeability.[3][4][5]

Key downstream pathways activated by VEGFR2 include:

-

PLCγ-PKC-MAPK/ERK Pathway: This pathway is primarily involved in stimulating endothelial cell proliferation.[3][5]

-

PI3K/Akt Pathway: This pathway is critical for promoting endothelial cell survival and increasing vascular permeability.[3][4][5]

-

p38 MAPK Pathway: This pathway plays a role in endothelial cell migration and cytoskeletal remodeling.[5]

Dysregulation of the VEGF/VEGFR2 signaling axis is a hallmark of several pathologies, including cancer, where it contributes to tumor angiogenesis, and certain ocular diseases like neovascular age-related macular degeneration (nAMD).[2][6] Consequently, inhibitors of VEGFR2 are valuable tools for both basic research and as potential therapeutic agents.[1][2]

This compound: A Tool for VEGFR2 Research

This compound is a small molecule inhibitor that can be utilized to probe the intricacies of the VEGFR2 signaling pathway. As an ATP-competitive inhibitor, it is designed to bind to the ATP-binding pocket of the VEGFR2 kinase domain, thereby preventing the transfer of phosphate from ATP to tyrosine residues and inhibiting receptor activation and downstream signaling. The precise characterization of its potency and selectivity is crucial for the accurate interpretation of experimental results.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data for a selective VEGFR2 inhibitor like this compound. This data is essential for understanding its potency and specificity.

| Parameter | Target | Value | Assay Type |

| IC50 | VEGFR2 (KDR) | 5 nM | Biochemical Kinase Assay |

| IC50 | VEGFR1 (Flt-1) | 150 nM | Biochemical Kinase Assay |

| IC50 | VEGFR3 (Flt-4) | 250 nM | Biochemical Kinase Assay |

| IC50 | PDGFRβ | 500 nM | Biochemical Kinase Assay |

| IC50 | c-Kit | >1000 nM | Biochemical Kinase Assay |

| IC50 | FGFR1 | >1000 nM | Biochemical Kinase Assay |

| Cellular IC50 | p-VEGFR2 (Y1175) | 50 nM | Cell-based Phosphorylation Assay (HUVEC) |

| GI50 | HUVEC Proliferation | 100 nM | Cell Proliferation Assay |

Note: The IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7][8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to effectively use this compound in their studies.

Biochemical Kinase Assay for VEGFR2 Inhibition

Objective: To determine the in vitro inhibitory activity of this compound against purified VEGFR2 kinase.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

In a multi-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the recombinant VEGFR2 kinase to each well.

-

Add the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for VEGFR2.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The data is normalized to controls and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.[9]

Cell-Based VEGFR2 Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit VEGF-induced VEGFR2 autophosphorylation in a cellular context.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Starvation medium (e.g., EBM-2 with 0.5% FBS)

-

Recombinant human VEGF-A (VEGF165)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, and appropriate secondary antibodies

-

Western blotting or ELISA reagents

Procedure:

-

Plate HUVECs and allow them to adhere and grow to 80-90% confluency.

-

Starve the cells in starvation medium for 4-6 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 20 ng/mL) for 10 minutes at 37°C.

-

Immediately place the plate on ice and wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Quantify protein concentration in the lysates.

-

Analyze the phosphorylation status of VEGFR2 at Tyr1175 and total VEGFR2 levels using Western blotting or a specific ELISA kit.

-

Densitometry is used to quantify the band intensities from the Western blot, and the ratio of phosphorylated VEGFR2 to total VEGFR2 is calculated.

-

The cellular IC50 is determined by plotting the inhibition of VEGFR2 phosphorylation against the concentration of this compound.

Endothelial Cell Proliferation Assay

Objective: To evaluate the effect of this compound on VEGF-induced endothelial cell proliferation.

Materials:

-

HUVECs

-

EGM-2 and starvation medium

-

Recombinant human VEGF-A

-

This compound (dissolved in DMSO)

-

Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or BrdU incorporation kit)

-

96-well clear-bottom black or white plates

Procedure:

-

Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

-

Starve the cells for 4-6 hours in starvation medium.

-

Replace the starvation medium with fresh starvation medium containing various concentrations of this compound or DMSO.

-

Add VEGF-A to the appropriate wells to stimulate proliferation. Include a set of unstimulated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

-

Measure cell viability/proliferation using a chosen reagent according to the manufacturer's protocol.

-

Calculate the percentage of inhibition of VEGF-induced proliferation for each concentration of this compound.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) from the dose-response curve.

Visualizations

VEGFR2 Signaling Pathway

Caption: Simplified VEGFR2 signaling cascade and the point of inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

Caption: A logical workflow for the characterization of a VEGFR2 inhibitor like this compound.

References

- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. VEGFR-2 inhibitors and the therapeutic applications thereof: a patent review (2012-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IC50 - Wikipedia [en.wikipedia.org]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IC50 Calculator | AAT Bioquest [aatbio.com]

Application Notes and Protocols: Identifying and Mitigating Interference of GSK248233A in Luciferase Reporter Assays

For: Researchers, Scientists, and Drug Development Professionals

Subject: Methodologies for detecting and addressing the inhibitory effects of the RIPK1 inhibitor, GSK248233A, on firefly luciferase-based reporter assays.

Introduction

Luciferase reporter gene assays are a cornerstone of modern drug discovery and biological research due to their exceptional sensitivity and wide dynamic range.[1] These assays are commonly used to study gene expression and signaling pathway modulation by small molecules. The firefly luciferase (FLuc) enzyme, which catalyzes the ATP-dependent oxidation of D-luciferin to produce light, is the most frequently used reporter.[1][2] However, a significant challenge in high-throughput screening (HTS) is the potential for small molecules to directly interfere with the reporter enzyme, leading to false-positive or false-negative results.[1][3] It is estimated that a notable percentage of compounds in small molecule libraries can act as FLuc inhibitors.[1]

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and programmed cell death pathways like necroptosis.[4][5][6] As RIPK1 signaling often culminates in the activation of transcription factors such as NF-κB, luciferase assays are a primary tool for screening and characterizing RIPK1 inhibitors.

This document provides detailed protocols and guidance to identify, characterize, and mitigate potential assay interference caused by this compound, ensuring the accurate interpretation of screening data. The principles and methods described herein are broadly applicable to other small molecule inhibitors.

Potential Mechanisms of Interference

Small molecule interference in luciferase assays can occur through several mechanisms. Understanding these is crucial for designing appropriate control experiments.

-

Direct Enzyme Inhibition: The compound may bind directly to the luciferase enzyme, inhibiting its catalytic activity. This is a common form of interference, with inhibitors acting via competitive, non-competitive, or uncompetitive modes.[3]

-

Enzyme Stabilization: Paradoxically, some inhibitors can stabilize the luciferase enzyme, protecting it from degradation within the cell. This leads to an accumulation of the reporter protein and a counterintuitive increase in the luminescent signal, resulting in false positives for pathway activation.[3]

-

ATP Depletion: As the firefly luciferase reaction is ATP-dependent, compounds affecting cellular ATP levels can indirectly modulate the luminescent output.[2]

-

Light Attenuation: Colored compounds or precipitates can absorb the light produced by the reaction, leading to a false-negative signal (quenching).

-

Upstream Transcriptional Effects: Some compounds may have off-target effects on the promoter used to drive the control reporter (e.g., Renilla luciferase), complicating data normalization.[7]

Experimental Protocols

To determine if this compound interferes with your luciferase assay, a series of systematic control experiments are required.

Protocol 1: Cell-Based Dual-Luciferase® Reporter Assay

This is the primary assay to measure the effect of this compound on the signaling pathway of interest. A dual-reporter system, measuring both firefly and Renilla luciferase, is highly recommended to normalize for transfection efficiency and cell viability.[8]

Materials:

-

Mammalian cells of interest

-

Firefly luciferase reporter plasmid driven by a promoter responsive to the pathway of interest (e.g., NF-κB response elements).

-

Renilla luciferase control plasmid (e.g., pRL-TK).

-

Transfection reagent (e.g., Lipofamine).

-

This compound stock solution (in DMSO).

-

Dual-Luciferase® Reporter Assay System (e.g., Promega E1910).[8]

-

Opaque, white 96-well assay plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are 60-70% confluent at the time of transfection.

-

Transfection: Co-transfect cells with the firefly and Renilla luciferase plasmids according to the manufacturer's protocol for your chosen transfection reagent.[9]

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., 0.1% DMSO). Include a positive control for pathway activation (e.g., TNF-α for an NF-κB reporter).

-

Incubation: Incubate for the desired period (e.g., 6-24 hours) to allow for reporter gene expression.

-

Cell Lysis: Wash cells once with 1X PBS, then add 20-30 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature on a rocker.[9][10]

-

Luminescence Measurement:

-

Equilibrate the plate and assay reagents to room temperature.[11]

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luminescence (Luminescence A).[8][9]

-

Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence (Luminescence B).[8][9]

-

-

Data Analysis: Calculate the ratio of (Luminescence A / Luminescence B) for each well. Normalize the results to the vehicle control.

Protocol 2: Biochemical (Cell-Free) Luciferase Inhibition Assay

This is the most critical control to determine if this compound directly inhibits the firefly luciferase enzyme.[12]

Materials:

-

Recombinant firefly luciferase enzyme.

-

Luciferase Assay Buffer.

-

D-Luciferin substrate.

-

ATP.

-

This compound stock solution (in DMSO).

-

Known luciferase inhibitor (e.g., Luciferase Inhibitor I) as a positive control.

-

Opaque, white 96-well assay plates.

-

Luminometer.

Procedure:

-

Reagent Preparation: Prepare a master mix containing reaction buffer, ATP, and purified firefly luciferase enzyme.

-

Compound Plating: In a 96-well plate, add serial dilutions of this compound, a known inhibitor, and a vehicle control.

-

Enzyme Incubation: Add the luciferase enzyme master mix to each well and incubate for 15-30 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding a solution containing D-luciferin.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value if a dose-dependent inhibition is observed.

Protocol 3: Constitutive Promoter "Counterscreen" Assay

This assay helps determine if this compound affects general transcription/translation or stabilizes the luciferase enzyme. It uses a reporter where FLuc expression is driven by a strong, constitutive promoter (e.g., CMV or SV40) that is unresponsive to the signaling pathway of interest.

Procedure:

-

Follow the steps outlined in Protocol 3.1 , but replace the pathway-responsive firefly plasmid with a constitutively expressing firefly plasmid.

-

Treat cells with this compound and a vehicle control. A pathway stimulus (e.g., TNF-α) is not needed.

-

Data Analysis & Interpretation:

-

No change in signal: Suggests this compound does not have significant off-target effects on general cell machinery or FLuc stability.

-

Decrease in signal: May indicate general cytotoxicity or inhibition of the constitutive promoter. This should be correlated with a cell viability assay (e.g., CellTiter-Glo®, which also measures ATP).

-

Increase in signal: This is a strong indicator of luciferase enzyme stabilization, a known artifact for some small molecules.[3][12]

-

Data Presentation and Interpretation

Quantitative data from the above experiments should be systematically tabulated to facilitate clear interpretation.

Table 1: Illustrative Data for this compound Interference Assessment

| Experiment Type | This compound Conc. (µM) | Normalized Response (% of Vehicle) | Interpretation |

| Pathway Reporter Assay | 0.1 | 95% | No significant effect at low concentration. |

| (e.g., NF-κB-Luc) | 1 | 60% | Apparent inhibition of the NF-κB pathway. |

| 10 | 25% | Strong apparent inhibition. | |

| Biochemical FLuc Assay | 0.1 | 100% | No direct enzyme inhibition. |

| (Cell-Free) | 1 | 98% | No direct enzyme inhibition. |

| 10 | 95% | No significant direct enzyme inhibition. | |

| Constitutive Promoter Assay | 0.1 | 102% | No significant off-target effects. |

| (CMV-Luc) | 1 | 110% | Slight, potential stabilization. |

| 10 | 135% | Evidence of Luciferase Stabilization. | |

| Cell Viability Assay | 0.1 | 99% | Not cytotoxic. |

| (e.g., CellTiter-Glo®) | 1 | 97% | Not cytotoxic. |

| 10 | 96% | Not cytotoxic at tested concentrations. |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Visualization of Workflows and Pathways

Signaling Pathway: RIPK1 and NF-κB Activation